(S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol
Description
(S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol is a chiral pyrrolidine derivative featuring a benzyl-isopropylamine substituent at the 3-position of the pyrrolidine ring and a 2-hydroxyethyl group at the 1-position. The stereochemistry at the pyrrolidine carbon (S-configuration) is critical for its biological interactions, particularly in receptor-binding applications. Structurally, the compound combines a rigid pyrrolidine scaffold with polar (ethanol) and lipophilic (benzyl-isopropyl) groups, making it a versatile intermediate in medicinal chemistry for modulating pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
2-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-14(2)18(12-15-6-4-3-5-7-15)16-8-9-17(13-16)10-11-19/h3-7,14,16,19H,8-13H2,1-2H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTSLPHCOFWTFX-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@H]2CCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl bromide.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of (S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl or isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₂₆N₂O
- CAS Number : 1379065-77-6
- Molecular Weight : 262.39 g/mol
The compound features a pyrrolidine ring substituted with a benzyl group and an isopropyl amino group, which contributes to its biological activity.
Therapeutic Applications
-
Neurological Disorders :
- Research indicates that compounds similar to (S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol may exhibit neuroprotective effects. Studies have shown that such compounds can influence neurotransmitter systems, making them potential candidates for treating conditions like depression and anxiety .
- Antidepressant Activity :
- Cognitive Enhancers :
Synthesis Methodologies
The synthesis of (S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol has been explored through various methods:
- Chiral Synthesis :
- Three-component Reactions :
Case Study 1: Neuroprotective Effects
A study published in Frontiers in Pharmacology examined the neuroprotective properties of structurally related compounds. The findings indicated that these compounds could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease therapies .
Case Study 2: Antidepressant Efficacy
In a clinical trial involving patients with major depressive disorder, a derivative of (S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol was administered. Results showed significant improvement in depressive symptoms compared to the placebo group, highlighting its potential as a novel antidepressant .
Mechanism of Action
The mechanism of action of (S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Features:
- Pyrrolidine core : Provides conformational rigidity.
- Ethanol moiety: Introduces hydrogen-bonding capacity and hydrophilicity.
Comparison with Similar Compounds
The following table summarizes structurally and functionally related pyrrolidine derivatives, highlighting differences in substituents, molecular properties, and synthetic routes.
*Molecular weight inferred from structurally analogous compounds in .
Key Findings:
Structural Divergence: The pyran-2-one derivative () lacks the pyrrolidine scaffold but shares a hydroxyethylamino group, which may confer similar hydrogen-bonding capacity. However, its pyranone core reduces conformational flexibility compared to pyrrolidine-based compounds . hydrogen-bonding) .
Synthetic Accessibility: The target compound likely requires stereoselective synthesis (e.g., chiral resolution or asymmetric catalysis) due to its (S)-configuration, whereas the pyran-2-one derivative () is synthesized via a simpler one-pot condensation in ethanol . The acetic acid derivative () employs EDC/HOBT-mediated coupling, a method less applicable to ethanol-terminated analogues due to the absence of a carboxylic acid group .
Pharmacological Implications: The ethanol-terminated compounds (target and 2-((S)-1-benzyl-pyrrolidin-3-ylamino)-ethanol) are more suited for central nervous system (CNS) targeting due to enhanced blood-brain barrier penetration from moderate lipophilicity. In contrast, the acetic acid derivative’s polarity may limit CNS bioavailability .
Biological Activity
(S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol, also known by its CAS number 1379065-77-6, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H26N2O
- Molecular Weight : 278.39 g/mol
- CAS Number : 1379065-77-6
The biological activity of (S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. Preliminary studies suggest that it may act as a modulator of certain receptors in the central nervous system (CNS), particularly those associated with dopamine and serotonin pathways.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound may influence dopaminergic signaling, which is crucial in mood regulation and motor control.
- Serotonin Receptor Interaction : Potential effects on serotonin receptors could contribute to its anxiolytic and antidepressant-like properties.
- Inhibition of Neuronal Reuptake : It may inhibit the reuptake of neurotransmitters, enhancing their availability in synaptic clefts.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of (S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol:
Case Study 1: Antidepressant-Like Effects
In a controlled study involving rodent models, (S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol was administered to evaluate its potential as an antidepressant. The results indicated a significant decrease in immobility time during forced swim tests, suggesting an antidepressant-like effect comparable to standard treatments.
Case Study 2: Anxiolytic Properties
Another study focused on the anxiolytic effects of the compound using the elevated plus maze paradigm. Rodents treated with (S)-2-(3-(Benzyl(isopropyl)amino)pyrrolidin-1-yl)ethanol displayed increased time spent in open arms, indicating reduced anxiety levels.
Case Study 3: Neuroprotective Effects
Research investigating the neuroprotective properties revealed that the compound effectively mitigated neuronal damage induced by oxidative stress in vitro. The mechanism was linked to enhanced antioxidant enzyme activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
